Product packaging for [(2-Iodo-benzyl)-methyl-amino]-acetic acid(Cat. No.:)

[(2-Iodo-benzyl)-methyl-amino]-acetic acid

Cat. No.: B7933059
M. Wt: 305.11 g/mol
InChI Key: DBRMVQMIODTSBY-UHFFFAOYSA-N
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Description

[(2-Iodo-benzyl)-methyl-amino]-acetic acid (CAS Number: 1353951-78-6 ) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C 10 H 12 INO 2 and a molecular weight of 305.11 g/mol, this compound is characterized by its specific structure featuring a 2-iodobenzyl group attached to a methyl-amino-acetic acid moiety . The presence of both an iodine atom and a carboxylic acid functional group in its structure, as represented by the SMILES code O=C(O)CN(CC1=CC=CC=C1I)C , makes this compound a valuable building block in synthetic organic chemistry . Researchers utilize it primarily for the synthesis of more complex molecules, including the development of potential pharmacologically active compounds. Its structural features are particularly relevant for creating molecular scaffolds that may interact with various biological targets. Handling and Safety: Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information. This product is intended solely for research purposes and is designated as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12INO2 B7933059 [(2-Iodo-benzyl)-methyl-amino]-acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-iodophenyl)methyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-12(7-10(13)14)6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRMVQMIODTSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1I)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Investigative Studies on Chemical Reactivity and Transformation Pathways of 2 Iodo Benzyl Methyl Amino Acetic Acid

Reactivity Profiles of the Aryl Iodide Moiety

The aryl iodide moiety is a key reactive site within the molecule, primarily due to the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition with transition metals, a critical step in many cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The ortho-iodobenzyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon bonds. youtube.com The presence of the tertiary amine and carboxylic acid functionalities within the same molecule introduces potential challenges, such as catalyst inhibition or side reactions, but modern catalytic systems often exhibit high functional group tolerance. nih.govnih.govrsc.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl linkage. libretexts.org The reaction is valued for its mild conditions and the low toxicity of its boron-containing byproducts. fishersci.co.uk For a substrate like [(2-Iodo-benzyl)-methyl-amino]-acetic acid, the reaction would proceed via oxidative addition of the C-I bond to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.orgyoutube.com The choice of base is crucial, as it must be compatible with the acidic carboxylic acid proton and the basic tertiary amine. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides This table presents generalized conditions based on reactions with similar substrates, not specifically this compound.

CatalystLigandBaseSolventTemperature (°C)Reference
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O60 nih.gov
Pd₂(dba)₃JohnPhosCs₂CO₃THF/H₂O40 youtube.com
Pd(PPh₃)₄-Na₂CO₃Toluene (B28343)/H₂O80-100 fishersci.co.uk

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. libretexts.orgwikipedia.org It typically employs a dual catalytic system of palladium and a copper(I) salt, along with an amine base. libretexts.orgyoutube.com The high reactivity of aryl iodides allows these couplings to often proceed under mild, even room temperature, conditions. wikipedia.org The product of a Sonogashira reaction with this compound would be an ortho-alkynylbenzyl derivative, a valuable intermediate for further cyclization or functionalization. youtube.comresearchgate.net

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides This table presents generalized conditions based on reactions with similar substrates, not specifically this compound.

Pd CatalystCu Co-catalystBaseSolventTemperature (°C)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25 (Room Temp) libretexts.org
Pd(OAc)₂- (Copper-free)Cs₂CO₃CH₃CN80 organic-chemistry.org
Pd₂(dba)₃CuIi-Pr₂NHDMF55 researchgate.net

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org The reaction typically favors the formation of the trans isomer. organic-chemistry.org With this compound, a Heck reaction with an alkene like methyl acrylate (B77674) would yield a derivative of cinnamic acid, where the ortho-position of the benzyl (B1604629) group is substituted with a vinyl group. nih.gov The base scavenges the hydrogen iodide eliminated during the catalytic cycle. wikipedia.org

Table 3: Representative Conditions for Heck Reaction of Aryl Iodides This table presents generalized conditions based on reactions with similar substrates, not specifically this compound.

CatalystBaseSolventTemperature (°C)Reference
Pd(OAc)₂K₂CO₃DMF140 wikipedia.org
Pd/CEt₃N / Na₂CO₃NMP130 nih.gov
PdCl₂KOAcMethanol (B129727)120 wikipedia.org

C-X Bond Activation and Radical Reactions

Beyond palladium catalysis, the C-I bond is susceptible to other modes of activation. Gold-catalyzed C-I bond activation has been reported for iodobenzene, suggesting alternative pathways for functionalization. nih.gov The C-I bond can also be cleaved homolytically under radical conditions, initiated by radical initiators or photolysis, to generate an aryl radical. This reactive intermediate could participate in various transformations, such as intramolecular cyclization onto an appropriately positioned functional group, offering a pathway to complex heterocyclic structures.

Transformations Involving the Tertiary Amine Functionality

The tertiary amine in this compound is a derivative of sarcosine (B1681465) (N-methylglycine). wikipedia.orgnih.gov Its reactivity is characterized by the non-bonding electron pair on the nitrogen atom.

Amine Oxidation and Rearrangement Pathways

The tertiary amine can be oxidized to form the corresponding N-oxide using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). N-oxides are versatile intermediates in their own right. Studies on the oxidation of structurally related N-benzyl-N-methylhydroxylamines to nitrones using reagents like mercury(II) oxide demonstrate the susceptibility of the nitrogen center to oxidation, which proceeds through a transition state with positive charge development. rsc.org While the target molecule is a tertiary amine, not a hydroxylamine, this indicates the potential for oxidation at the nitrogen atom.

Chemical Modifications of the Carboxylic Acid Group

The carboxylic acid functionality is one of the most versatile handles for chemical modification in organic synthesis. Standard transformations such as esterification and amide bond formation are readily applicable.

Esterification: The carboxylic acid can be converted to its corresponding ester under various conditions. Classic Fischer esterification involves heating with an alcohol in the presence of a strong acid catalyst. Milder, more contemporary methods are often preferred for complex molecules. For instance, the reaction of amino acids with an alcohol in the presence of trimethylchlorosilane provides the corresponding amino acid ester hydrochlorides in high yields under mild, room-temperature conditions. nih.gov Other methods include the use of chlorosulphonic acid or coupling reagents like Mukaiyama's reagent. mdpi.comgoogle.com

Amide Bond Formation: The formation of an amide bond is another cornerstone transformation. This is typically achieved by activating the carboxylic acid with a coupling reagent (e.g., a carbodiimide (B86325) like DCC or EDC) followed by the addition of a primary or secondary amine. This reaction would connect a new substituent to the molecule via a robust amide linkage.

Table 4: Common Transformations of the Carboxylic Acid Group in Amino Acids This table presents generalized conditions based on reactions with similar substrates, not specifically this compound.

TransformationReagentsSolventGeneral ConditionsReference
Esterification (Methyl Ester)Methanol, TrimethylchlorosilaneMethanolRoom Temperature nih.gov
EsterificationAlcohol, Chlorosulphonic AcidAlcoholReflux google.com
EsterificationAlcohol, 2-Chloro-1-methylpyridinium iodide (Mukaiyama's Reagent), BaseDichloromethaneMicrowave or Reflux mdpi.com
Amide FormationAmine, DCC or EDC, HOBtDMF or Dichloromethane0 °C to Room Temperature beilstein-journals.org

Intramolecular Cyclization and Annulation Reactions

The presence of the 2-iodo-benzyl moiety provides a handle for intramolecular cyclization reactions, leading to the formation of nitrogen-containing heterocycles. These reactions often proceed via transition metal catalysis.

The intramolecular coupling of the nitrogen atom with the iodinated aromatic ring can lead to the formation of lactams. The synthesis of lactams from amino acids is a well-established transformation. Palladium-catalyzed intramolecular cyclization of 2-iodobenzamides has been shown to be an efficient method for the synthesis of isoindolin-1-ones. This suggests that this compound, or its corresponding amide derivatives, could undergo similar palladium-catalyzed cyclization to form a seven-membered lactam. The intramolecular Heck reaction is a powerful tool for the formation of cyclic structures. nih.gov While challenging with N-heteroaryl halides due to catalyst poisoning, successful examples have been reported.

The iodo-benzylamine scaffold is a versatile platform for cascade reactions, where multiple bond-forming events occur in a single pot. These processes can rapidly build molecular complexity. For instance, cascade reactions involving the iodo-lactonization of related furostan-26-acid have been used in the synthesis of complex natural products. Furthermore, cascade radical reactions of 2-alkynyl-substituted aryl radicals with aryl isothiocyanates have been developed to produce complex benzothieno[2,3-b]quinolines. While not directly analogous, these examples highlight the potential of the iodo-aryl group to initiate complex reaction sequences. Palladium-catalyzed cascade reactions are also prevalent in the synthesis of indole (B1671886) polycycles and other nitrogen-containing heterocycles. rsc.org A plausible cascade reaction for a derivative of this compound could involve an initial intramolecular cyclization followed by a subsequent intermolecular coupling or another cyclization event.

The Versatility of this compound in Synthetic Chemistry

The chemical compound this compound, a structurally distinct amino acid derivative, has garnered attention in the field of advanced organic synthesis. Its unique architecture, featuring a reactive iodinated phenyl ring tethered to a methylamino acetic acid moiety, positions it as a valuable precursor and building block for a range of complex molecular structures. This article explores the applications of this compound, focusing on its role in the synthesis of N-heterocyclic compounds, its use in constructing functional molecular architectures, and its contribution to the development of new synthetic methods.

Applications in Advanced Organic Synthesis and Methodology Development

Contribution to the Development of Novel Synthetic Methodologies

Ligand Precursor in Catalytic Systems

The design of ligands is a cornerstone of modern catalytic chemistry, with N-substituted amino acids often serving as versatile scaffolds. The presence of both a nitrogen and an oxygen donor atom in this compound makes it a potential bidentate ligand for various metal centers. The ortho-iodobenzyl group could, in principle, be involved in further transformations, such as oxidative addition in palladium catalysis, potentially leading to the in-situ formation of cyclometalated species.

Despite this theoretical potential, there is a notable absence of specific research in peer-reviewed literature detailing the use of this compound as a ligand precursor in any catalytic system. While the synthesis of related N-aryl amino acid esters has been reported, their application in catalysis is not a primary focus of these studies. researchgate.net Therefore, the development of catalytic systems based on this specific compound remains an unexplored area of research.

Analytical and Spectroscopic Methodologies for Characterizing 2 Iodo Benzyl Methyl Amino Acetic Acid

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation and purification of chemical compounds. For a polar, medium-sized molecule like [(2-Iodo-benzyl)-methyl-amino]-acetic acid, both thin-layer and liquid chromatography serve critical roles in its analysis.

High-Resolution Thin-Layer Chromatography (TLC) in Amino Acid Derivative Analysis

High-Resolution Thin-Layer Chromatography (HPTLC) offers a rapid, simple, and cost-effective method for monitoring reaction progress, identifying compounds, and assessing the purity of amino acid derivatives. researchgate.netcrsubscription.comwikipedia.org This technique is an advancement of conventional TLC, utilizing plates with smaller sorbent particles (2-10 μm), which leads to more efficient separations. researchgate.net

For the analysis of this compound, a normal-phase system is typically employed, using silica gel 60 F254 plates as the stationary phase. rsc.org The choice of the mobile phase is critical for achieving good separation and is empirically determined. A common approach involves using a combination of a nonpolar solvent (like hexanes or dichloromethane) and a more polar solvent (such as ethyl acetate or methanol) to elute the compound up the plate. rsc.org The separation is based on the differential partitioning of the compound between the stationary and mobile phases. wikipedia.org

Due to the presence of the benzyl (B1604629) group, the compound is UV active, allowing for visualization of the spot under a UV lamp (typically at 254 nm). wikipedia.orgrsc.org For further visualization or for compounds without a UV chromophore, staining reagents can be used. A common stain for amino acid derivatives is a ninhydrin solution, which reacts with primary and secondary amines to produce a colored spot, often after gentle heating. researchgate.net Another general-purpose stain is an aqueous solution of potassium permanganate (KMnO₄), which reacts with any compound that can be oxidized. rsc.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system and is used for its identification.

Advanced Liquid Chromatography (LC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of this compound with high accuracy and for its isolation on a preparative scale. who.intnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of amino acids and their derivatives. who.intnih.gov

In a typical RP-HPLC setup, a C18 (ODS) column is used as the stationary phase, where the nonpolar octadecylsilyl groups are chemically bonded to silica particles. researchgate.netnih.gov The mobile phase usually consists of a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent, such as acetonitrile or methanol (B129727). researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate the target compound from impurities with different polarities. nih.gov

Detection is most commonly achieved using an ultraviolet (UV) detector, as the iodobenzyl moiety in the molecule provides a strong chromophore. nih.govresearchgate.net The analysis provides a chromatogram where the area under the peak corresponding to the compound is proportional to its concentration, allowing for quantitative purity assessment. For higher sensitivity and specificity, especially in complex matrices, HPLC can be coupled with a mass spectrometer (LC-MS). nih.govbldpharm.com This hyphenated technique provides not only retention time data but also mass-to-charge ratio information, confirming the identity of the peak. nih.gov

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods are essential for the unambiguous identification and detailed structural analysis of the molecule. Techniques like NMR, HRMS, and IR spectroscopy provide complementary information about the molecular framework, elemental composition, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the 2-iodobenzyl group would appear as a complex multiplet in the downfield region (typically 7.0-8.0 ppm). The methylene (B1212753) protons of the benzyl group (PhCH₂) and the methylene protons of the acetic acid moiety (NCH₂COOH) would likely appear as singlets. The methyl protons (NCH₃) would also be a singlet, typically in a more upfield region.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 170-180 ppm). The aromatic carbons would resonate in the 100-140 ppm range, with the carbon bearing the iodine atom (C-I) appearing at a lower chemical shift (around 100 ppm) due to the heavy atom effect. The methylene and methyl carbons attached to the nitrogen would appear in the 40-60 ppm range.

Expected ¹H NMR Data for this compound (Based on analogous structures)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-7.0m4HAr-H
~4.0s2HAr-CH ₂-N
~3.4s2HN-CH ₂-COOH
~2.4s3HN-CH
~10-12br s1HCOOH

Expected ¹³C NMR Data for this compound (Based on analogous structures)

Chemical Shift (δ) ppmAssignment
~173C =O
~139Ar-C
~130-128Ar-C H
~100Ar-C -I
~59Ar-C H₂-N
~55N-C H₂-COOH
~42N-C H₃

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. drug-dev.com Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the molecule (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation. st-andrews.ac.uk

The instrument measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. For this compound (C₁₀H₁₂INO₂), the exact mass of the protonated molecule ([M+H]⁺) would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) confirms the molecular formula. rsc.org

HRMS Data Example

ParameterValue
Molecular FormulaC₁₀H₁₂INO₂
Calculated Exact Mass [M+H]⁺319.9880
Experimentally Found Mass [M+H]⁺e.g., 319.9882
Mass Error< 5 ppm

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. st-andrews.ac.ukdocbrown.info

For this compound, the IR spectrum would exhibit several characteristic absorption bands. The most prominent would be a very broad absorption in the range of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group. A strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid would be expected around 1700-1730 cm⁻¹. The C-N stretching vibration of the tertiary amine would appear in the 1000-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while aromatic C=C stretching vibrations cause absorptions in the 1450-1600 cm⁻¹ range.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3300-2500Carboxylic AcidO-H stretch (broad)
~3050Aromatic RingC-H stretch
~2950Alkyl GroupsC-H stretch
1730-1700Carboxylic AcidC=O stretch (strong)
1600-1450Aromatic RingC=C stretch
1250-1000Tertiary AmineC-N stretch

Specialized Detection Methods for Amino Acid Derivatives

While standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are invaluable for the separation and identification of this compound, certain specialized methods, often used in qualitative or semi-quantitative analysis like Thin-Layer Chromatography (TLC), can provide rapid and sensitive detection.

The Iodine-Azide Reaction for Sulfur-Containing and Other Amino Acid Derivatives

The iodine-azide reaction is a highly sensitive method traditionally used for the detection of sulfur-containing compounds. researchgate.netnih.gov The reaction is based on the principle that sulfur compounds catalyze the reduction of iodine (I₂) by azide (B81097) (N₃⁻), a reaction that is otherwise very slow. The disappearance of the purple-brown color of the iodine-starch complex indicates a positive result.

While this compound does not inherently contain sulfur, this method can be adapted for its detection. This is achieved by first derivatizing the amino acid derivative with a sulfur-containing reagent. A common approach is to use phenyl isothiocyanate (PITC) to convert the amino acid into its corresponding phenylthiocarbamyl (PTC) derivative. researchgate.net This introduces a sulfur atom into the molecule, rendering it detectable by the iodine-azide reaction.

The derivatization and detection process on a TLC plate would typically involve the following steps:

Spotting of this compound on the TLC plate.

In-situ derivatization by applying a solution of PITC.

Development of the chromatogram using an appropriate solvent system.

Visualization by spraying with a sodium azide solution followed by exposure to iodine vapor. The presence of the PTC derivative of this compound would appear as a white spot on a violet or brown background.

This method offers excellent sensitivity, with detection limits often in the picomole range. researchgate.netnih.gov

Step Procedure Purpose
1DerivatizationIntroduction of a sulfur-containing moiety (e.g., using PITC).
2Chromatographic SeparationSeparation of the derivatized compound on a TLC plate.
3VisualizationApplication of sodium azide and iodine vapor.
4DetectionObservation of a decolorized spot against a colored background.

UV-Vis Spectrophotometric Analysis of Chromophoric Moieties

UV-Vis spectrophotometry is a powerful technique for the analysis of compounds containing chromophores—parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The absorption of UV light by this compound is primarily due to the presence of the 2-iodobenzyl group.

The aromatic ring of the benzyl group is a strong chromophore. The presence of an iodine atom as a substituent on the benzene (B151609) ring influences the absorption characteristics. Generally, halogen substitution on a benzene ring can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) and can also affect the molar absorptivity (ε).

The expected UV-Vis absorption data for this compound, based on the analysis of its chromophoric components, is summarized in the table below.

Chromophore Expected Electronic Transition Estimated λmax (nm) Notes
2-Iodobenzyl groupπ → π~260 - 280The iodine substituent on the benzene ring is expected to cause a red shift compared to unsubstituted benzene.
Carboxylic acidn → π~200 - 220This transition is generally weaker and occurs at shorter wavelengths.

It is important to note that the solvent used for analysis can influence the position and intensity of the absorption bands. Therefore, it is crucial to specify the solvent when reporting UV-Vis spectral data. The quantitative analysis of this compound can also be performed using UV-Vis spectrophotometry by constructing a calibration curve based on the Beer-Lambert law, provided the compound has a sufficiently high molar absorptivity at a specific wavelength.

Computational and Theoretical Chemistry Insights into 2 Iodo Benzyl Methyl Amino Acetic Acid

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For [(2-Iodo-benzyl)-methyl-amino]-acetic acid, the key determinants of its conformation are the rotational freedom around the C-N bonds and the steric and electronic influence of the ortho-iodo substituent on the benzyl (B1604629) group.

The core of the molecule is an N-substituted glycine (B1666218) (sarcosine) derivative. nih.gov The presence of the bulky 2-iodobenzyl group is expected to significantly influence the molecule's preferred geometry. DFT calculations on ortho-substituted iodobenzenes have shown that the presence of a bulky group at the ortho position can lead to significant steric strain. figshare.com This strain influences the bond angles and dihedral angles of the benzyl moiety to minimize repulsive interactions.

The conformation of the N-methyl-amino-acetic acid portion is also of interest. Studies on N-substituted glycine derivatives indicate that the planarity of the carboxyl group and the nitrogen atom is a key factor. nih.govacs.org The relative orientation of the methyl group, the benzyl group, and the acetic acid chain around the central nitrogen atom will be a result of a delicate balance between steric hindrance and electronic effects. It is likely that multiple low-energy conformations exist, which could be explored through computational conformational analysis.

Table 1: Predicted Geometrical Parameters of this compound from Analogous Systems

ParameterPredicted Value RangeInfluencing Factors
C-I Bond Length~2.10 - 2.15 ÅAromatic ring electronics
C-N-C Bond Angle110° - 118°Steric bulk of substituents
N-C-C=O Dihedral AngleVariable (multiple minima)Intramolecular hydrogen bonding, steric effects
Benzyl C-N Bond Length~1.47 - 1.52 ÅHybridization and electronic effects

Prediction of Electronic Properties and Reactivity Descriptors

The electronic properties of this compound can be predicted using DFT calculations, which provide insights into the molecule's reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

The HOMO is likely to be localized on the electron-rich regions of the molecule, such as the nitrogen atom and the iodinated benzene (B151609) ring. The LUMO, conversely, would be expected to reside over the electron-deficient areas, including the carboxylic acid group. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

The iodine atom at the ortho position introduces significant electronic effects. Iodine can act as a weak electron-donating group through resonance and an electron-withdrawing group through induction. DFT studies on the iodination of arenes confirm the complex electronic nature of iodine substitution. researchgate.net The MEP map would visually represent the electron density distribution, highlighting the nucleophilic sites (negative potential, likely around the carboxylic oxygen and nitrogen atoms) and electrophilic sites (positive potential). acs.org

Table 2: Predicted Electronic Properties and Reactivity Descriptors

DescriptorPredicted CharacteristicImplication for Reactivity
HOMO EnergyRelatively highSusceptible to electrophilic attack
LUMO EnergyRelatively lowCan accept electrons, potential for reduction
HOMO-LUMO GapModerateIndicates moderate kinetic stability
Molecular Electrostatic PotentialNegative potential on carboxyl and nitrogen, positive on acidic proton and C-I regionGuides sites for non-covalent interactions and reactions
Dipole MomentNon-zeroIndicates polarity, influencing solubility and intermolecular forces

Mechanistic Investigations of Related Transformations via Computational Simulations

While no specific mechanistic studies for transformations of this compound are available, computational simulations of related reactions offer valuable insights. For instance, the iodination of aromatic rings has been studied using DFT to elucidate the reaction mechanisms, including the structures of intermediates and transition states. researchgate.net These studies help in understanding the regioselectivity of electrophilic substitution on the benzene ring.

Furthermore, reactions involving the carboxylic acid or the tertiary amine functionalities can be modeled. For example, the protonation/deprotonation equilibria of the amino acid moiety can be investigated computationally to predict pKa values. The mechanism of esterification of the carboxylic acid or N-alkylation reactions could also be simulated to understand the energy barriers and reaction pathways. Computational studies on the iodination of aryl alkyl ketones have shown how reaction conditions can dictate the site of iodination, either on the aromatic ring or the alkyl chain. mdpi.com

In Silico Prediction of Spectroscopic Signatures

Computational chemistry provides methods to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These in silico predictions can aid in the identification and structural elucidation of the compound.

¹H and ¹³C NMR: The chemical shifts can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). The predicted ¹H NMR spectrum would show distinct signals for the methyl protons, the methylene (B1212753) protons of the benzyl and acetic acid groups, and the aromatic protons. The ortho-iodine substituent would deshield the adjacent aromatic protons.

IR Spectroscopy: The vibrational frequencies can be computed from the second derivatives of the energy with respect to the atomic coordinates. The predicted IR spectrum would exhibit characteristic peaks for the C=O stretch of the carboxylic acid (around 1700-1750 cm⁻¹), the O-H stretch (a broad band around 2500-3300 cm⁻¹), C-N stretching, and aromatic C-H and C=C bending and stretching vibrations. researchgate.net

Table 3: Predicted Characteristic Spectroscopic Data

SpectroscopyFeaturePredicted Range/Pattern
¹H NMRAromatic ProtonsMultiplets in the 7.0-8.0 ppm range
¹H NMRBenzyl CH₂Singlet around 4.0-4.5 ppm
¹H NMRAcetic Acid CH₂Singlet around 3.0-3.5 ppm
¹H NMRMethyl CH₃Singlet around 2.5-3.0 ppm
¹³C NMRCarbonyl Carbon170-180 ppm
¹³C NMRAromatic Carbons120-145 ppm
IRC=O Stretch1700-1750 cm⁻¹
IRO-H Stretch2500-3300 cm⁻¹ (broad)
IRC-I Stretch500-600 cm⁻¹

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of this compound over time, considering solvent effects. scispace.com MD simulations on glycine and its derivatives in aqueous solution have provided detailed information on their hydration structure and dynamics. researchgate.netaip.org

For this compound, an MD simulation in a water box would reveal the stable conformations in solution and the transitions between them. It would also characterize the hydration shell around the molecule, identifying how many water molecules interact with the polar carboxylic acid group and the nitrogen atom through hydrogen bonding. aip.org The flexibility of the benzyl and acetic acid side chains would be evident from the trajectory analysis, providing a dynamic picture that complements the static view from quantum chemical calculations. The conformational flexibility introduced by glycine substitutions is a known factor influencing interactions with other molecules. scispace.com

Future Research Trajectories and Emerging Opportunities for 2 Iodo Benzyl Methyl Amino Acetic Acid

Exploration of Green Chemistry Approaches in its Synthesis

Traditional synthetic routes to N-substituted amino acids often involve multi-step processes that may utilize hazardous reagents and solvents. For instance, a common approach could involve the reductive amination of 2-iodobenzaldehyde (B48337) with sarcosine (B1681465) methyl ester, followed by hydrolysis. rsc.org Such methods frequently employ reagents like sodium borohydride (B1222165) and solvents like methanol (B129727) or dichloromethane. rsc.org Future research should pivot towards more sustainable and environmentally benign synthetic strategies.

The principles of green chemistry could be applied to develop more efficient and safer synthetic pathways. One promising direction is the use of biocatalysis. Engineered enzymes, such as modified threonine aldolases, have shown the ability to functionalize benzylamines, suggesting a potential enzymatic route to chiral derivatives of this compound. chemrxiv.org Furthermore, exploring one-pot reactions in aqueous media or using biodegradable solvents would significantly enhance the green credentials of its synthesis.

Table 1: Comparison of Synthetic Approaches

Parameter Traditional Synthesis (Hypothetical) Proposed Green Synthesis
Key Reagents Sodium borohydride, organic solvents (DCM, MeOH), benzyl (B1604629) halides rsc.org Engineered enzymes, water as solvent, biodegradable reagents
Reaction Conditions Often requires anhydrous conditions, inert atmospheres, and multiple workup/purification steps rsc.org Mild physiological conditions (temperature and pH), potentially fewer steps
Atom Economy Moderate to low, due to the use of stoichiometric reducing agents and protecting groups Potentially high, especially in enzymatic and one-pot reactions

| Environmental Impact | Use of volatile organic compounds (VOCs) and potentially toxic metal hydrides | Reduced waste generation, use of non-toxic and renewable resources |

Discovery of Unprecedented Reactivities and Transformation Pathways

The reactivity of [(2-Iodo-benzyl)-methyl-amino]-acetic acid is largely unexplored. The ortho-iodobenzyl moiety is a particularly reactive handle for a variety of transformations that have not been systematically investigated for this specific substrate.

Future research should focus on leveraging the aryl iodide for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination could be used to introduce a wide array of functional groups at the 2-position of the benzyl ring. These transformations would generate a library of novel compounds with diverse properties and potential applications. Another area of interest is the potential for intramolecular reactions. For example, under specific catalytic conditions, an intramolecular C-H activation or cyclization involving the acetic acid moiety could lead to novel heterocyclic scaffolds. The reactivity of the acetic acid portion itself, perhaps in aldol-type reactions under mild conditions using silylating agents, could also be explored to build more complex molecular architectures. organic-chemistry.org

Table 2: Potential Transformation Pathways

Functional Group Reaction Type Potential Products Research Goal
Aryl Iodide Suzuki Coupling Biaryl derivatives Synthesis of sterically hindered ligands or molecular probes
Aryl Iodide Sonogashira Coupling Aryl-alkyne derivatives Access to precursors for click chemistry or materials science
Aryl Iodide Buchwald-Hartwig Amination Di-amino derivatives Creation of novel chelating agents
Tertiary Amine/Carboxylic Acid Intramolecular Cyclization Lactam or other heterocyclic systems Development of novel scaffolds for medicinal chemistry

| Acetic Acid Moiety | Mukaiyama Aldol (B89426) Addition organic-chemistry.org | β-hydroxy acid derivatives | Stereoselective synthesis of complex organic molecules |

Utilization in the Design of Novel Catalysts or Reagents

The structure of this compound incorporates several features that make it an attractive candidate for development into a novel catalyst or reagent. The nitrogen and oxygen atoms can act as a bidentate ligand for various transition metals, forming stable chelate complexes.

A significant research trajectory would be to synthesize and evaluate metal complexes of this compound for asymmetric catalysis. By introducing chirality, either through resolution of the parent acid or by subsequent modification, it could serve as a chiral ligand for reactions such as asymmetric hydrogenation, hydrosilylation, or allylic alkylation. Furthermore, the parent compound itself could potentially function as an organocatalyst, for example, in promoting Michael additions or aldol reactions, leveraging the Lewis basicity of the amine and the Brønsted acidity of the carboxylic acid.

Development of Advanced Bioorthogonal Chemical Tools

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. cas.orgresearchgate.net These tools are invaluable for labeling and tracking biomolecules in real-time. nih.gov

While this compound is not inherently bioorthogonal, its aryl iodide group serves as a versatile precursor for installing a bioorthogonal handle. Future work could focus on converting the iodo-group into functionalities like terminal alkynes or strained cyclooctynes via Sonogashira or Suzuki coupling reactions. These modified molecules could then participate in widely used bioorthogonal ligations such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.net Once equipped with a bioorthogonal tag, the molecule could be conjugated to proteins, lipids, or other biomolecules to study their function, localization, and dynamics within a cellular environment. cas.org

Table 3: Strategy for Developing a Bioorthogonal Tool

Step Description Reaction Example Outcome
1. Synthesis Prepare the parent compound, this compound. Reductive amination / Alkylation rsc.org Starting material obtained.
2. Functionalization Introduce a bioorthogonal handle via cross-coupling at the aryl iodide position. Sonogashira coupling with an alkyne-containing reagent. The molecule is now equipped with a "clickable" alkyne group.
3. Conjugation Attach the functionalized molecule to a biomolecule of interest (e.g., a protein). Standard bioconjugation techniques (e.g., amide bond formation). A biomolecule-probe conjugate is formed.

| 4. Labeling | React the conjugate with a reporter molecule (e.g., a fluorescent dye with an azide (B81097) group) inside a living cell. | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). | Visualization and tracking of the target biomolecule. nih.gov |

Applications in Isotopic Labeling for Elucidating Complex Reaction Mechanisms

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive insights into reaction mechanisms. numberanalytics.comwikipedia.org The structure of this compound offers multiple sites for the specific incorporation of stable isotopes.

Future research could synthesize isotopically labeled versions of this compound to study the mechanisms of its own transformations. For example, replacing the carboxyl carbon with ¹³C would allow for the unambiguous tracking of this group in potential cyclization or decarboxylation reactions using NMR spectroscopy or mass spectrometry. wikipedia.org Similarly, labeling the N-methyl group with ¹³C or deuterium (B1214612) (²H) could help elucidate mechanisms involving this part of the molecule. When used as a ligand in catalysis, an isotopically labeled version could help determine its role and fate during the catalytic cycle. researchgate.net This is particularly useful for complex catalytic systems where the ligand's stability and interactions are crucial to understand. nih.gov

Q & A

Q. What protocols ensure accurate quantification of this compound in biological matrices?

  • Methodological Answer : Develop a validated LC-MS/MS method with deuterated internal standards (e.g., d₃-methyl analog). Assess matrix effects (post-column infusion) and linearity (1–1000 ng/mL). Cross-validate with ELISA if targeting specific protein interactions .

Safety & Handling

Q. What are the critical safety considerations for handling this compound in vitro?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat) due to potential skin irritation. Avoid light exposure to prevent iodine radical formation. Dispose of waste via halogen-specific protocols. Refer to SDS data for spill management (e.g., neutralization with NaHCO₃) .

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